molecular formula C11H11F3O2 B1453983 3-(2-(Trifluoromethyl)phenyl)butanoic acid CAS No. 1042815-75-7

3-(2-(Trifluoromethyl)phenyl)butanoic acid

Cat. No. B1453983
M. Wt: 232.2 g/mol
InChI Key: DNTYTMBASWRZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a chemical compound with the CAS Number: 1042815-75-7 . It has a molecular weight of 232.2 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]butanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 232.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds containing the trifluoromethyl group, including derivatives of 3-(2-(Trifluoromethyl)phenyl)butanoic acid, has been explored due to the group's impact on the chemical and physical properties of molecules. For instance, the work by Volle and Schlosser (2002) demonstrates the preparation of trifluoromethyl-substituted phthalates and benzoates through Diels-Alder reactions, highlighting the utility of trifluoromethyl groups in synthesizing complex aromatic compounds (Volle & Schlosser, 2002). Similarly, the "watering protocol" described by Marull, Lefebvre, and Schlosser (2004) for the condensation of anilines with trifluoroacetoacetate illustrates a method for selectively producing trifluoromethyl-substituted quinolinones, a process relevant for compounds with structural similarities to 3-(2-(Trifluoromethyl)phenyl)butanoic acid (Marull, Lefebvre, & Schlosser, 2004).

Applications in Material Science and Chemistry

The incorporation of the trifluoromethyl group into organic molecules has been shown to significantly alter their reactivity and physical properties, making them suitable for various applications in material science and chemistry. For example, the research by Patil and Améduri (2013) reviews the advances in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, underscoring the importance of these monomers in producing polymers with desirable properties for high-tech applications (Patil & Améduri, 2013).

Catalysis and Organic Synthesis

Research into the catalytic applications of compounds related to 3-(2-(Trifluoromethyl)phenyl)butanoic acid reveals their potential in facilitating various chemical reactions. Kopylovich, Mahmudov, and Pombeiro (2011) demonstrated the use of 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, indicating the utility of structurally similar compounds in sensor technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” were not found in the search results, the compound’s potential for further study and application in various fields can be inferred from the properties and activities of related compounds. For example, the compound could potentially be studied further for its biological activity, given the activity observed in related compounds . Additionally, its potential use in chemical reactions such as Suzuki-coupling could be explored further .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYTMBASWRZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenyl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-(Trifluoromethyl)phenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-(Trifluoromethyl)phenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.